molecular formula C22H14 B1218775 Dibenz[a,j]anthracene CAS No. 224-41-9

Dibenz[a,j]anthracene

Cat. No. B1218775
CAS RN: 224-41-9
M. Wt: 278.3 g/mol
InChI Key: KLIHYVJAYWCEDM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dibenz[a,j]anthracene synthesis involves multistep routes starting from functionalized dibenz[a,j]anthracene building blocks. For example, fluorescent macrocycles based on 1,3-butadiyne-bridged dibenz[a,j]anthracene subunits have been synthesized using a strategy that includes the installation of free alkyne groups and a final cyclization based on modified Glaser coupling (Chan et al., 2009). Another approach involved the synthesis of dibenz[a,j]anthracene 3,4-oxide and its derivatives through a common dibromoester precursor, demonstrating the versatility in synthesizing its metabolites (Boyd & O'Kane, 1990).

Molecular Structure Analysis

The molecular structure of dibenz[a,j]anthracene has been elucidated through various synthetic strategies and photophysical studies. The macrocycles synthesized show the potential for optoelectronic device applications due to their high peak oscillator strength and luminescence efficiency, highlighting the importance of molecular structure in determining the material's properties (Chan et al., 2009).

Chemical Reactions and Properties

Dibenz[a,j]anthracene undergoes various chemical reactions, including the formation of J-aggregates in thin films and concentrated solid solutions. These reactions result in characteristic spectral features such as red-shifting, enhancement in absorption intensities, and narrowed linewidths, which are crucial for its application in optoelectronic devices (Chan et al., 2009).

Physical Properties Analysis

The physical properties of dibenz[a,j]anthracene derivatives, such as their ability to self-assemble into hexagonal columnar mesophases with broad temperature ranges, are influenced by the introduction of electron-withdrawing imides and flexible alkyl chains. These properties are crucial for the development of materials with desirable thermal and mechanical characteristics (Psutka et al., 2014).

Scientific Research Applications

Synthesis and Applications in Optoelectronics Dibenz[a,j]anthracene has been utilized in the synthesis of fluorescent macrocycles, which are compounds with a circular structure. Researchers synthesized several macrocycles based on 1,3-butadiyne-bridged dibenz[a,j]anthracene subunits. These macrocycles demonstrated the formation of J-aggregates in thin films and in concentrated solid solutions. They exhibited significant photophysical properties like red-shifting, enhanced absorption intensities, and high luminescence quantum efficiency. Such properties suggest their potential use in various optoelectronic devices (Chan et al., 2009).

Bioremediation of Environmental Pollutants Dibenz[a,h]Anthracene, a variant of dibenz[a,j]anthracene, has been the subject of research in environmental bioremediation. Studies have highlighted its classification as a probable human carcinogen and the need for effective bioremediation strategies. Research has focused on bacteria, fungi, and plant-mediated remediation, with suggestions for the most competent and cost-effective methods to remove this compound from the environment, such as using biosurfactant-enriched bacterial consortia (Vasudevan et al., 2018).

Thermal and Optoelectronic Properties Another aspect of dibenz[a,j]anthracene research involves its thermal and optoelectronic properties. Studies on derivatives like dibenz[a,c]anthracene have shown that they possess characteristics suitable for semiconductors. They exhibit reversibility of solid and liquid phases, higher decomposition temperatures, and blue-shifted UV-Vis absorption and emission. These properties indicate their suitability for use in stable electronic devices (Hanif et al., 2013).

Safety And Hazards

The International Agency for Research on Cancer (IARC) has classified Dibenz[a,j]anthracene as possibly carcinogenic to humans, grouped into IARC group 2B . It is primarily found in gasoline exhaust, tobacco smoke, coal tar, soot, and certain food products, especially smoked and barbecued foods .

Future Directions

The quest for new synthetic strategies for polycyclic aromatic hydrocarbons (PAHs) has been motivated by the rich chemistry that they have exhibited over the past 50 years . PAHs have emerged as highly promising materials for diverse applications in optoelectronics, sensing, and energy conversion . While linearly ring-fused PAHs (acenes) exhibit intriguing potential for applications such as field-effect transistors and singlet exciton fission, their practical utilization has been impeded by their inherent instability . Substantial efforts have thus been directed toward exploring two-dimensional or angularly fused PAHs .

properties

IUPAC Name

pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C22H14/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIHYVJAYWCEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8074811
Record name Dibenz[a,j]anthracene
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Molecular Weight

278.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Dibenz[a,j]anthracene

CAS RN

224-41-9
Record name Dibenz[a,j]anthracene
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Record name Dibenzo(aj)anthracene
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Record name Dibenz[a,j]anthracene
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Record name Dibenz[a,j]anthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
813
Citations
JMW Chan, JR Tischler, SE Kooi… - Journal of the …, 2009 - ACS Publications
Several fluorescent macrocycles based on 1,3-butadiyne-bridged dibenz[a,j]anthracene subunits have been synthesized via a multistep route. The synthetic strategy involved the initial …
Number of citations: 83 pubs.acs.org
JT Zhang, W Dai, RG Harvey - The Journal of Organic Chemistry, 1998 - ACS Publications
Higher oxidized metabolites are implicated as active carcinogenic forms of polycyclic aromatic hydrocarbons which have two or more bay or fjord molecular regions, such as dibenz[a,j]…
Number of citations: 29 pubs.acs.org
RG Harvey, W Dai, JT Zhang… - The Journal of Organic …, 1998 - ACS Publications
Bis(dihydrodiols) and other higher oxidized metabolites are implicated as active carcinogenic metabolites of polycyclic aromatic hydrocarbons, such as dibenz[a,j]anthracene, that …
Number of citations: 16 pubs.acs.org
S Lecoq, O Chalvet, H Strapelias, PL Grover… - Chemico-biological …, 1991 - Elsevier
Polar, ethyl acetate soluble metabolites formed in incubations of dibenz[a,c]-anthracene (DB[a,c]A), dibenz[a,h]anthracene (DB[a,h]A) and the related DB[a,h]A 3,4-diol and dibenz[a,j]…
Number of citations: 28 www.sciencedirect.com
T Toyoshima, S Yoshida, S Watanabe - Tetrahedron, 2013 - Elsevier
A series of 1,3-distyrylbenzene compounds bearing different substituents at the 2-position have been synthesized and subjected to an oxidative photocyclization process. The 1,3-…
Number of citations: 22 www.sciencedirect.com
RG Harvey, C Cortez, TW Sawyer… - Journal of medicinal …, 1988 - ACS Publications
Syntheses are described of the trans-3, 4-dihydrodiol derivatives (2a and 2b) of dibenz [aj] anthracene and 7, 14-dimethyldibenz [aj] anthracene (la and lb), implicated as their proximate …
Number of citations: 31 pubs.acs.org
RV Nair, AN Nettikumara, C Cortez… - Chemical research in …, 1992 - ACS Publications
The identification of several metabolitesformed from dibenz [oj] anthracene (DB [oj] A) and 7-methyldibenz [a J] anthracene (7MeDB [oj] A) in primary cultures of mouse keratinocytes is …
Number of citations: 14 pubs.acs.org
TW Sawyer, W Baer-Dubowska, K Chang… - …, 1988 - academic.oup.com
The tumor-initiating activity of dibenz[ a , j ]anthracene, (±)dibenz[ a , j ]anthracene- trans -3,4-diol and (±)dibenz[ a , j ]anthracene- anti -3,4-diol-1,2-epoxide in mouse skin was …
Number of citations: 17 academic.oup.com
RD Gill, L Beltrán, AN Nettikumara… - Molecular …, 1992 - Wiley Online Library
This study was designed to evaluate the point mutations in the murine c-Ha-ras gene of skin papillomas induced by initiation with dibenz [a, j] anthracene (DB [a, j] A), its bay-region anti-…
Number of citations: 29 onlinelibrary.wiley.com
W Baer-Dubowska, RV Nair, C Cortez… - Chemical research in …, 1995 - ACS Publications
The formation of deoxyribonucleoside adducts in mouse epidermis hasbeen examined following topical application of [3H] dibenz [aJ] anthracene (DB [aj] A) or by 32P-postlabeling …
Number of citations: 22 pubs.acs.org

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